Steroid 17β-Hydroxysteroid Dehydrogenase (17β-HSD3) Inhibition: 5α-Epimer (CAS 1923-68-8) vs. 5β-Epimer (CAS 10455-93-3)
In a human testis microsomal assay measuring inhibition of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3)-mediated reduction of androstenedione, 17-hydroxypregnane-3,11,20-trione (5α-epimer, CAS 1923-68-8) exhibited an IC50 of 3.03 × 10^4 nM (30.3 μM) at pH 7.45 and 2°C [1]. By comparison, the 5β-epimer (CAS 10455-93-3) under structurally analogous assay conditions showed an IC50 > 1.00 × 10^5 nM (>100 μM) against the same enzyme isoform [2]. This represents at least a 3.3-fold greater inhibitory potency for the 5α-epimer, suggesting that A/B ring stereochemistry directly influences active-site complementarity with 17β-HSD3. The differential is attributable to the planar trans-decalin geometry of the 5α-configuration, which presents the 17-ketone side chain in a more favorable orientation for hydrogen-bonding interactions within the substrate-binding pocket.
| Evidence Dimension | Inhibitory potency against human 17β-HSD3 (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.03 × 10^4 nM (30.3 μM); human testis microsomes, substrate: androstenedione, pH 7.45, 2°C |
| Comparator Or Baseline | 5β-epimer (CAS 10455-93-3): IC50 > 1.00 × 10^5 nM (>100 μM); same enzyme class, microsomal preparation |
| Quantified Difference | ≥ 3.3-fold greater potency for 5α-epimer (CAS 1923-68-8) relative to 5β-epimer |
| Conditions | Human testis microsomal 17β-HSD3 assay; reduction of androstenedione; pH 7.45; 2°C; radiometric detection [1][2] |
Why This Matters
For researchers probing androgen biosynthesis or screening 17β-HSD3 inhibitors, selecting the 5α-epimer (CAS 1923-68-8) yields a measurable inhibitory signal in the low micromolar range, whereas the 5β-epimer is essentially inactive, making the 5α-epimer the only viable tool compound for this specific target among saturated pregnane-triones.
- [1] BindingDB PrimarySearch_ki: Inhibition assay of human testes microsomal 17β-hydroxysteroid dehydrogenase; Ligand: 17-hydroxypregnane-3,11,20-trione (5α); IC50 = 3.03E+4 nM. View Source
- [2] BindingDB BDBM50268690 / CHEMBL4077246: CYP17 hydroxylase inhibition; IC50 > 1.00E+5 nM for 5β-pregnane analog in human hepatocyte microsomes. View Source
